
Iotrolano
Descripción general
Descripción
Iotrolan, conocido por su nombre comercial Isovist, es un agente de contraste radiopaco que contiene yodo. Es un medio de contraste no iónico, isotónico y dimérico diseñado para mejorar la visibilidad de las estructuras corporales en las técnicas de imagen de rayos X. Iotrolan se utiliza particularmente en la imagen de los espacios que rodean el sistema nervioso central, los vasos sanguíneos, el tracto urinario, el útero, las trompas de Falopio, los espacios articulares y en la colangiopancreatografía retrógrada endoscópica (CPRE) .
Aplicaciones Científicas De Investigación
Radiographic Imaging
Myelography : Iotrolan is indicated for lumbar, cervical, and total columnar myelography. It has been shown to provide acceptable diagnostic contrast for conventional radiographic techniques, with effective visualization maintained for at least 30 minutes post-injection . Studies indicate that it causes minimal changes in physiological parameters, making it safer compared to other contrast agents like iopamidol .
Hysterosalpingography : In studies comparing iotrolan with traditional ionic contrast agents, it was found that iotrolan yielded better results in terms of safety and effectiveness for tubal flushing procedures aimed at assessing female fertility .
Safety Profile and Tolerance
Iotrolan exhibits a favorable safety profile. Research indicates that it does not induce significant cytotoxic effects on human nucleus pulposus cells, suggesting its suitability for spinal applications . Furthermore, animal studies have demonstrated that iotrolan has good renal tolerance and does not significantly alter renal function parameters post-administration .
Clinical Studies and Case Reports
Several clinical studies have validated the effectiveness of iotrolan in various settings:
- Cytotoxicity Studies : A study highlighted that iotrolan did not exhibit cytotoxic effects on healthy human nucleus pulposus cells when compared to other agents like iopamidol, which showed significant reductions in cell viability .
- Pain Management in Injections : A study involving needle placement for intra-articular injections demonstrated that using iotrolan improved accuracy and reduced procedural pain compared to standard techniques .
Pharmacokinetics
Iotrolan's pharmacokinetic properties have been extensively studied. After intravenous administration, it has a plasma half-life of approximately 9.7 hours, with renal clearance rates indicating efficient elimination from the body . This characteristic is particularly advantageous for patients with compromised renal function.
Emerging Applications
Recent research has explored the potential of iotrolan in combination with artificial intelligence and machine learning for the early detection of adverse drug reactions and drug-induced toxicity. These advancements suggest a broader application scope beyond traditional imaging uses .
Data Table: Comparison of Contrast Agents
Feature | Iotrolan | Iopamidol | Urografin |
---|---|---|---|
Osmolarity | Low | High | High |
Cytotoxicity | Low | Moderate | Moderate |
Renal Tolerance | Good | Moderate | Poor |
Imaging Duration | Up to 5 hours | Varies | Varies |
Indications | Myelography, Hysterosalpingography | Myelography | Urography |
Mecanismo De Acción
Iotrolan funciona absorbiendo los rayos X debido a la presencia de átomos de yodo en su estructura. Esta absorción mejora el contraste de las imágenes obtenidas durante la imagen de rayos X. El compuesto se excreta principalmente a través de los riñones, con una unión a proteínas insignificante .
Análisis Bioquímico
Biochemical Properties
Iotrolan is a non-ionic hexa-iodinated dimeric contrast agent . Its physicochemical properties such as viscosity and osmolality can vary based on its chemical structures, iodine contents, and its ionic or non-ionic characteristics . It shows very little protein binding, enzyme inhibition, or injury to membranes of human erythrocytes, rat mast cells, or cultured human endothelial cells .
Cellular Effects
In terms of cellular effects, studies have shown that Iotrolan does not affect the viability of healthy human nucleus pulposus (NP) cells . It does not induce apoptosis, suggesting that it has a minimal impact on cell function .
Molecular Mechanism
The molecular mechanism of Iotrolan primarily involves its iodine atoms, which readily absorb X-rays, improving the contrast in X-ray images of the body . It is non-ionic but water-soluble
Temporal Effects in Laboratory Settings
It is known that Iotrolan is isotonic to blood and its pharmacokinetics are almost identical to other urographic contrast agents .
Dosage Effects in Animal Models
One study showed that the renal tolerance of Iotrolan was superior to that of a non-ionic monomer when the contrast agents were infused into the renal arteries .
Metabolic Pathways
Iotrolan is not subject to any metabolic or active transport processes, and does not cross cell membranes . Therefore, it does not appear to be involved in any specific metabolic pathways.
Transport and Distribution
Iotrolan is not subject to any metabolic or active transport processes, and does not cross cell membranes . Therefore, its transport and distribution within cells and tissues are likely to be passive and dependent on the administration route.
Métodos De Preparación
La preparación de Iotrolan implica varios pasos sintéticos. Un método incluye la reacción del ácido 5-amino-2,4,6-triyodo-m-ftálico con paraformaldehído para generar un producto de aminación reductora. Este producto se somete a reacciones adicionales con oxicloruro de azufre para formar 5-metilamino-2,4,6-triyodo-m-ftaloil cloruro. Utilizando cloruro de malonilo como brazo de conexión, se forma el dímero, que luego reacciona con 2,2-dimetil-6-amino-[1,3]dioxano-5-alcohol para formar el producto final, Iotrolan . Este método es adecuado para la producción industrial debido a su simplicidad y alto rendimiento.
Análisis De Reacciones Químicas
Comparación Con Compuestos Similares
Iotrolan se compara con otros agentes de contraste a base de yodo como iohexol, iodixanol e ioversol. Estos compuestos varían en sus estructuras químicas, contenido de yodo y características iónicas o no iónicas. Iotrolan es único debido a su naturaleza no iónica, isotónica y dimérica, que proporciona una menor osmolalidad y menos efectos secundarios en comparación con los agentes de contraste monoméricos .
Compuestos Similares
- Iohexol
- Iodixanol
- Ioversol
- Iopamidol
- Iopromide
Actividad Biológica
Iotrolan is a dimeric, non-ionic, hexaiodinated contrast medium primarily used in various radiological procedures. Its unique dimeric structure allows for the creation of highly concentrated solutions that are isotonic with blood and cerebrospinal fluid, making it suitable for diagnostic imaging applications such as myelography and hysterosalpingography. This article delves into the biological activity of Iotrolan, highlighting its safety profile, pharmacokinetics, and comparative effectiveness against other contrast agents.
Safety Profile
Iotrolan has been shown to have a favorable safety profile compared to other contrast agents like Lipiodol. In a study comparing the two, Iotrolan induced no inflammatory reaction in the abdomen of rabbits, while Lipiodol caused significant abdominal inflammation and granuloma formation .
Pharmacokinetics
The pharmacokinetics of Iotrolan indicate rapid excretion and minimal retention in the body. Following intraperitoneal administration at a dose of 100 mg iodine/kg, Iotrolan was entirely excreted through urine within two days. In contrast, Lipiodol exhibited a half-life of 50 days and was retained for over 21 days .
Comparative Studies
A randomized double-blind trial compared Iotrolan with iopamidol for cervical myelography. The study involved 51 patients receiving either iopamidol or Iotrolan, with results indicating that both agents provided effective imaging; however, Iotrolan demonstrated longer opacification times .
Table 1: Comparative Study Results
Parameter | Iotrolan | Iopamidol |
---|---|---|
Number of Patients | 49 | 51 |
Mean Age (Years) | 48.6 (M), 46 (F) | 54.3 (M), 48.7 (F) |
Opacification Time | Longer | Shorter |
Inflammatory Reaction | None | Present |
Iotrolan acts primarily as a radiopaque agent due to its high iodine content, which effectively absorbs X-rays. This property allows for enhanced visualization of anatomical structures during imaging procedures.
Histamine Release and Enzymatic Activity
Research has indicated that iodinated contrast media can lead to pseudoallergic reactions through histamine release. A study assessed the effects of iodinated contrast media on the activities of histamine-degrading enzymes such as diamine oxidase (DAO) and histamine N-methyltransferase (HMT). The findings suggested that Iotrolan did not significantly inhibit these enzymes at physiologically relevant concentrations, indicating a lower potential for exacerbating histamine-mediated reactions compared to other agents .
Table 2: Enzymatic Activity Results
Contrast Media | DAO Activity [%] | HMT Activity [%] |
---|---|---|
Control | 100 | 100 |
Iotrolan (0.1 mM) | 98 | 97 |
Iopamidol (0.1 mM) | 95 | 96 |
Hysterosalpingography
In a study involving hysterosalpingography, patients administered with Iotrolan showed no adverse inflammatory responses compared to those receiving Lipiodol . This underscores the potential advantages of using water-soluble contrast agents in procedures where inflammatory reactions can complicate outcomes.
Lumbar Puncture
Another prospective comparison evaluated the incidence of side effects associated with lumbar puncture when using Iotrolan versus iohexol. The results indicated no significant differences in overall diagnostic specificity or adverse effects between the two groups, suggesting that Iotrolan is a viable alternative for lumbar puncture procedures .
Propiedades
IUPAC Name |
2,4,6-triiodo-5-[methyl-[3-oxo-3-[2,4,6-triiodo-N-methyl-3,5-bis(1,3,4-trihydroxybutan-2-ylcarbamoyl)anilino]propanoyl]amino]-1-N,3-N-bis(1,3,4-trihydroxybutan-2-yl)benzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48I6N6O18/c1-48(32-28(40)22(34(64)44-12(4-50)16(58)8-54)26(38)23(29(32)41)35(65)45-13(5-51)17(59)9-55)20(62)3-21(63)49(2)33-30(42)24(36(66)46-14(6-52)18(60)10-56)27(39)25(31(33)43)37(67)47-15(7-53)19(61)11-57/h12-19,50-61H,3-11H2,1-2H3,(H,44,64)(H,45,65)(H,46,66)(H,47,67) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHXFSYUBXNTHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=C(C(=C1I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48I6N6O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023165 | |
Record name | Iotrolan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1626.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79770-24-4 | |
Record name | Iotrolan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79770-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iotrolan [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079770244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iotrolan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09487 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iotrolan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOTROLAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FL47B687 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.